molecular formula C8H12N2O B1140891 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 105786-40-1

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B1140891
CAS No.: 105786-40-1
M. Wt: 152.19
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes an amine group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of a bicyclic precursor with an amine source. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functionalization to introduce the amine and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobicyclo[22Its bicyclic structure provides stability and reactivity, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSHSJVMGGQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide a useful compound in organic synthesis, particularly for creating chiral molecules?

A1: this compound, especially its enantiopure form (DIEXO), serves as an excellent chiral building block for synthesizing various heterocycles. The research demonstrates its use in a three-step domino reaction with levulinic acid or p-toluoylpropionic acid, leading to tetracyclic pyrrolopyrimidine derivatives []. These derivatives can then undergo a retro-Diels-Alder reaction to yield bicyclic pyrrolo[1,2-A]pyrimidines, with enantiomeric excess exceeding 99% when starting from enantiopure this compound []. This highlights its effectiveness in transferring chirality and creating enantiomerically pure heterocyclic compounds, which are important structures in medicinal chemistry and drug discovery.

Q2: What specific reaction does the paper highlight involving this compound?

A2: The paper focuses on a domino reaction sequence involving this compound and either levulinic acid or p-toluoylpropionic acid. This reaction creates tetracyclic pyrrolopyrimidine derivatives. Importantly, the use of the enantiomerically pure DIEXO version of this compound allows for the synthesis of enantiomerically pure products []. This control over chirality is crucial for developing drugs and understanding their interactions within biological systems.

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